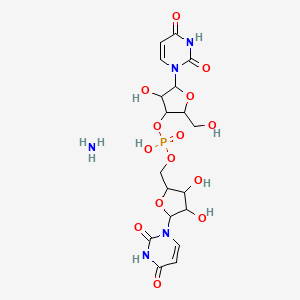
Uricase
Übersicht
Beschreibung
Uricase is a therapeutic and diagnostic enzyme with wide applications in the pharmaceutical sector . It is used to determine the uric acid concentration levels in biological fluids . Uric acid is the end product of purine metabolism . It is a weak acid and crystallizes at pH levels less than 5.73 . In humans, excretion and re-absorption of uric acid usually occur in the kidneys .
Synthesis Analysis
Uricase is produced by many species, but not in humans due to evolutionary changes . It is administered to humans from outside in case of high uric acid level in blood . Different formulations of uricase from bacterial, fungal, and mammalian sources are present in the market for the treatment of hyperuricemia conditions .
Molecular Structure Analysis
The structure-based immunogenicity prediction of Uricase from different sources has been analyzed using some immunoinformatic approaches . This study helps to understand some structural aspects of immunogenic and allergenic epitopes of Uricase .
Chemical Reactions Analysis
Uricase has the ability to catalyze the rapid oxidation of uric acid . The catalytic process of uric acid with mixed valence state metal organic frameworks with cerium (MVSM) was studied, which was similar to the natural uricase except for further oxidation of H2O2 .
Physical And Chemical Properties Analysis
Uricase is a slightly green crystalline or glossy translucent strip . It is almost insoluble in water, slightly soluble in alkaline buffer, quite stable in pH 7.5~10.5 solution . Significant absorption was shown in the 330~350nm area, and it can be passivated by cyanide ion .
Wissenschaftliche Forschungsanwendungen
Role in Human Health
Uricase plays a significant role in human health. It is involved in the conversion of uric acid to allantoin in most mammals . The accumulation of loss of function mutations in the uricase gene has led to higher urate concentrations in hominoids (apes and humans) compared to other mammals . This has sparked interest in urate’s antioxidant role and the uricase enzyme’s role in modulating the risk of obesity .
Treatment of Hyperuricemia
Uricase is used in treating hyperuricemia, a condition characterized by high levels of uric acid in the blood . It is used in approved treatments like rasburicase and pegloticase . It can also be used as a prophylaxis for patients undergoing chemotherapy to prevent the rise in uric acid levels .
Diagnostic Reagent in Clinical Analysis
Uricase is commonly used as a diagnostic reagent in clinical analysis for the quantification of uric acid in blood and other biological fluids .
Additive in Hair Coloring Formulations
Uricase can be used as an additive in formulations of hair coloring .
Immunogenicity Prediction
Uricase from different sources (fungal, bacterial, and mammalian) has been studied for its immunogenic response . This study helps in understanding the structural aspects of immunogenic and allergenic epitopes of Uricase .
Role in Evolutionary Biology
The loss of uricase enzymatic activity during the Neogene period has led to markedly high uric acid levels in humans . This has been caused by the loss of the uricase enzymatic activity during the Neogene period .
Role in Metabolic Processes
Uricase, due to its uricolytic activity, is involved in the oxidative degradation of uric acid to allantoin, hydrogen peroxide, and carbon dioxide .
Potential Therapeutic Benefits
Characterizing both the effect of uric acid levels and the uricase enzyme in different animal models may provide new insights into the potential therapeutic benefits of uric acid and novel uricase-based therapy .
Wirkmechanismus
Target of Action
Urate oxidase, also known as uricase, is an enzyme that primarily targets uric acid . Uric acid is the end product of purine metabolism in humans . The enzyme is a homotetramer with four active sites located at the interfaces between its four subunits .
Mode of Action
Uricase catalyzes the oxidation of uric acid to 5-hydroxyisourate (5-HIU) in the presence of molecular oxygen . The active site of uricase binds uric acid and its analogues, allowing them to interact with molecular oxygen .
Biochemical Pathways
Uricase is the first enzyme in a pathway of three enzymes that convert uric acid to S-(+)-allantoin . After uric acid is converted to 5-HIU by uricase, 5-HIU is converted to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) by HIU hydrolase, and then to S-(+)-allantoin by OHCU decarboxylase . Without HIU hydrolase and OHCU decarboxylase, HIU will spontaneously decompose into racemic allantoin .
Pharmacokinetics
The pharmacokinetics of uricase are influenced by its formulation. For example, pegylated uricase can extend the half-life and decrease the immunogenicity of the protein . This allows for more sustained action and potentially improved bioavailability.
Result of Action
The action of uricase results in the conversion of uric acid, a poorly soluble compound, to allantoin, a highly soluble compound . This can help to reduce the concentration of uric acid in the plasma, which is beneficial in conditions such as gout and hyperuricemia .
Action Environment
The activity of uricase is highest at pH >8, but the enzyme functions at physiological pH . The pH dependence of the reaction rate shows that a protolysable group of pKa 6.3 is involved in the catalytic step . This suggests that the action of uricase can be influenced by the pH of its environment.
Safety and Hazards
Uricase may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may damage fertility or the unborn child . Special instructions should be obtained before use . All safety precautions should be read and understood . Avoid breathing dust/fume/gas/mist/vapors/spray . Skin should be washed thoroughly after handling .
Zukünftige Richtungen
The production yield and cost of production of Uricase are challenging . Hence, isolation of potent uricase-producing sources and optimizing its production are essential for industrial-scale uricase production . The newly isolated Pseudomonas mosselii is a potential bacterium for enhanced production of uricase . Optimization using multilevel optimization approaches gave better prediction of optimum process conditions for enhanced uricase production .
Eigenschaften
IUPAC Name |
azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N4O14P.H3N/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXDHZMLJOJKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N5O14P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxidase, urate | |
CAS RN |
9002-12-4 | |
| Record name | Urate oxidase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxidase, urate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



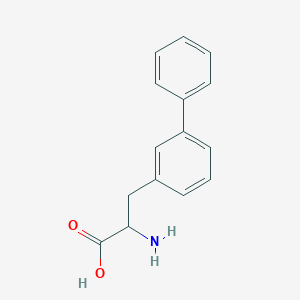
![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)
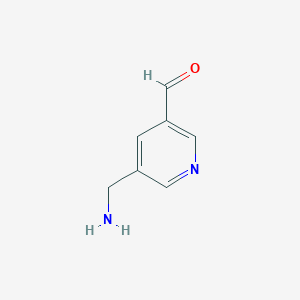

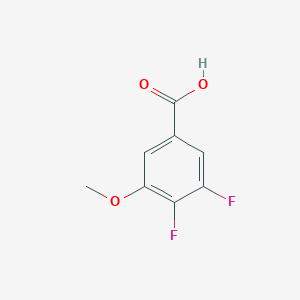


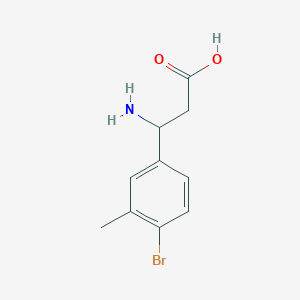
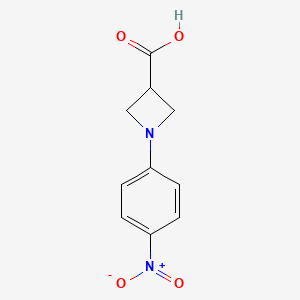
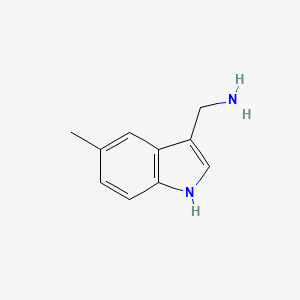

![(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B3030339.png)

